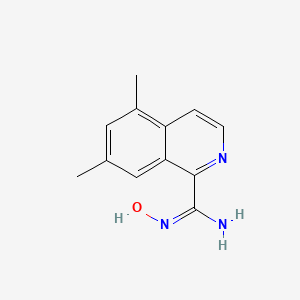
(E)-N'-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide is a chemical compound with a unique structure that includes an isoquinoline core substituted with hydroxy and carboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline core, followed by the introduction of the hydroxy and carboximidamide groups through specific reagents and conditions. For example, the isoquinoline core can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives. Subsequent steps may include nitration, reduction, and functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the isoquinoline core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboximidamide group may produce primary amines.
Scientific Research Applications
(E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide: can be compared with other isoquinoline derivatives, such as:
Uniqueness
The presence of both hydroxy and carboximidamide groups in (E)-N’-Hydroxy-5,7-dimethylisoquinoline-1-carboximidamide makes it unique compared to other isoquinoline derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N'-hydroxy-5,7-dimethylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C12H13N3O/c1-7-5-8(2)9-3-4-14-11(10(9)6-7)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15) |
InChI Key |
VHBURBGWVHDGBI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C2C=CN=C(C2=C1)/C(=N\O)/N)C |
Canonical SMILES |
CC1=CC(=C2C=CN=C(C2=C1)C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)
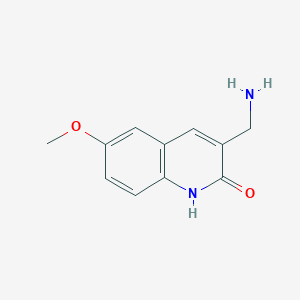
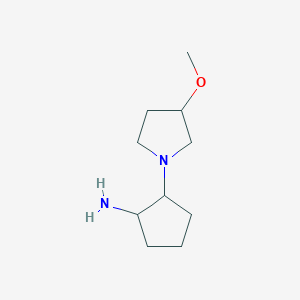

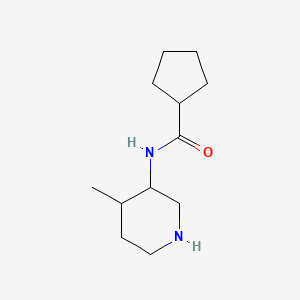

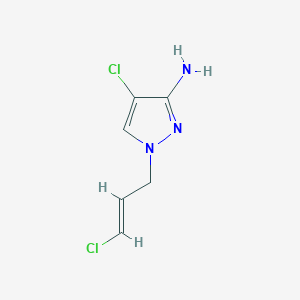

![4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)


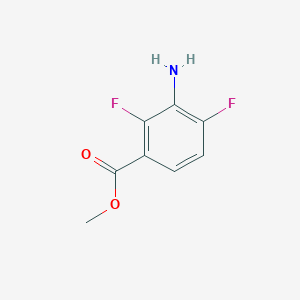

![[1-(Aminomethyl)-4-ethylcyclohexyl]methanol](/img/structure/B13184966.png)
